molecular formula C21H18F2N2O3S B2861857 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE CAS No. 1111164-67-0

6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE

Cat. No.: B2861857
CAS No.: 1111164-67-0
M. Wt: 416.44
InChI Key: TUEPUYLWAGZSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique quinoline structure, which is substituted with fluorine atoms and a sulfonyl group, making it a valuable molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atoms, and the attachment of the sulfonyl and piperidinyl groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of Fluorine Atoms: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of Sulfonyl and Piperidinyl Groups: These steps may involve sulfonylation reactions using sulfonyl chlorides and nucleophilic substitution reactions to introduce the piperidinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or sulfonyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogenation catalysts, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce de-fluorinated or de-sulfonylated derivatives.

Scientific Research Applications

6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Altering Gene Expression: Affecting transcription factors and gene expression profiles.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-[(4-fluorophenyl)sulfonyl]-4-[4-(methoxymethyl)piperidin-1-yl]quinoline: A similar compound with a methoxymethyl group instead of a piperidinyl group.

    6-Fluoro-4-[(4-isobutylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline: A variant with an isobutyl group.

Uniqueness

6-FLUORO-4-(4-FLUOROBENZENESULFONYL)-3-(PIPERIDINE-1-CARBONYL)QUINOLINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine atoms and sulfonyl group enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

[6-fluoro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O3S/c22-14-4-7-16(8-5-14)29(27,28)20-17-12-15(23)6-9-19(17)24-13-18(20)21(26)25-10-2-1-3-11-25/h4-9,12-13H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEPUYLWAGZSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.